molecular formula C19H21N5O2 B11004648 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide

Cat. No.: B11004648
M. Wt: 351.4 g/mol
InChI Key: BOXOFOGJIDXUBU-UHFFFAOYSA-N
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Description

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide typically involves the following steps:

    Formation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via nucleophilic substitution reactions.

    Formation of Hexanamide Moiety: The hexanamide moiety can be formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: It can be used in the development of new materials with specific properties.

Biology

    Drug Development: The compound may exhibit biological activity, making it a potential candidate for drug development.

    Biochemical Studies: It can be used as a probe or reagent in biochemical assays.

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for treating various diseases.

    Diagnostic Tools: It can be used in the development of diagnostic tools and imaging agents.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.

    Polymer Science: It may be used in the production of polymers with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine cores.

    Pyridine Derivatives: Compounds containing pyridine rings.

    Hexanamide Derivatives: Compounds with hexanamide moieties.

Uniqueness

The uniqueness of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. This combination can lead to distinct interactions with molecular targets and pathways, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide

InChI

InChI=1S/C19H21N5O2/c25-18(21-14-15-8-5-6-12-20-15)11-2-1-7-13-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,21,25)

InChI Key

BOXOFOGJIDXUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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